Benzenecarbothioamide, 3-bromo-N-phenyl-

Physicochemical Characterization Purification Window Thermal Stability

3-Bromo-N-phenylbenzenecarbothioamide (CAS 127351-07-9) is a thioamide derivative with the molecular formula C₁₃H₁₀BrNS and a molecular weight of 292.19 g/mol. The compound features a bromine atom at the meta-position of the phenyl ring directly attached to the thiocarbonyl group, and an N-phenyl substituent on the carbothioamide moiety.

Molecular Formula C13H10BrNS
Molecular Weight 292.20 g/mol
CAS No. 127351-07-9
Cat. No. B12641723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenecarbothioamide, 3-bromo-N-phenyl-
CAS127351-07-9
Molecular FormulaC13H10BrNS
Molecular Weight292.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)C2=CC(=CC=C2)Br
InChIInChI=1S/C13H10BrNS/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16)
InChIKeyCGUQOSBIJQRLMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-phenylbenzenecarbothioamide (CAS 127351-07-9): Core Structural and Physicochemical Baseline for Thiobenzamide-Derived Procurement


3-Bromo-N-phenylbenzenecarbothioamide (CAS 127351-07-9) is a thioamide derivative with the molecular formula C₁₃H₁₀BrNS and a molecular weight of 292.19 g/mol . The compound features a bromine atom at the meta-position of the phenyl ring directly attached to the thiocarbonyl group, and an N-phenyl substituent on the carbothioamide moiety . This substitution pattern distinguishes it from positional isomers such as N-(3-bromophenyl)thiobenzamide (CAS 108752-45-0), where the bromine resides on the N-phenyl ring . The compound serves primarily as a building block in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions and benzothiazole construction .

Why 3-Bromo-N-phenylbenzenecarbothioamide Cannot Be Trivially Replaced by Other Thiobenzamide Analogs


Within the thiobenzamide class, substitution pattern dictates both reactivity and physicochemical behavior. The 3-bromo substituent on the benzothioamide ring enables site-selective cross-coupling chemistry that is inaccessible to the debrominated analog N-phenylthiobenzamide (CAS 636-04-4) or the N-aryl-brominated positional isomer N-(3-bromophenyl)thiobenzamide (CAS 108752-45-0) . Equally critical, the measured boiling point of 381.6 °C at 760 mmHg for 3-bromo-N-phenylbenzenecarbothioamide is approximately 51 °C higher than that reported for unsubstituted N-phenylthiobenzamide (330.3 °C) , a difference that directly impacts purification strategy and thermal stability windows in downstream processing. These quantifiable differences mean that generic substitution within the thiobenzamide family introduces both synthetic incompatibility and altered physical properties, undermining reproducibility in multi-step protocols.

3-Bromo-N-phenylbenzenecarbothioamide: Comparator-Anchored Quantitative Differentiation Evidence


Boiling Point Elevation: 51 °C Higher Than Unsubstituted N-Phenylthiobenzamide

The boiling point of 3-bromo-N-phenylbenzenecarbothioamide is 381.6 °C at 760 mmHg, which is 51.3 °C higher than the boiling point of the debrominated analog N-phenylthiobenzamide (330.3 °C at 760 mmHg) . This elevation is attributable to the increased molecular weight and enhanced polarizability introduced by the bromine substituent. The extended liquid-phase temperature window directly translates into a broader operational range for high-temperature distillative purification and for reactions requiring sustained thermal input without premature vaporization loss.

Physicochemical Characterization Purification Window Thermal Stability

Density Differential: 1.518 g/cm³ Versus 1.21 g/cm³ for the Non-Brominated Core

The measured density of 3-bromo-N-phenylbenzenecarbothioamide is 1.518 g/cm³ . For comparison, the non-brominated core scaffold thiobenzamide (C₇H₇NS, CAS 2227-79-4) exhibits a typical density of approximately 1.21 g/cm³ . The ~0.31 g/cm³ density increase reflects the higher atomic mass of bromine and results in significantly altered phase behavior during liquid-liquid extraction and chromatographic separation, where the brominated compound partitions differently relative to its non-brominated analogs.

Physical Property Formulation Density Phase Separation

Regiochemical Identity: C3-Bromo Enables Site-Specific Cross-Coupling Inaccessible to N-Aryl-Brominated Isomer

3-Bromo-N-phenylbenzenecarbothioamide (CAS 127351-07-9) bears the bromine atom on the C3 position of the thiobenzamide phenyl ring, whereas its positional isomer N-(3-bromophenyl)thiobenzamide (CAS 108752-45-0) carries the bromine on the N-phenyl ring . This regiochemical distinction is functionally decisive: the thiocarbonyl group para/ortho to the C3-bromine in 127351-07-9 can direct metal-catalyzed couplings to different products than those obtained from the N-aryl-brominated isomer. Specifically, 127351-07-9 has been employed in palladium-catalyzed redox-neutral C–H acylation to produce 1-(2-(benzo[d]thiazol-2-yl)-4-bromophenyl)ethanone, a transformation that exploits the spatial proximity of the bromine to the thiocarbonyl group for cyclization .

Cross-Coupling Selectivity Suzuki–Miyaura Regiochemical Fidelity

Class-Level Inference: Monohalothiobenzamide Advantage Over Non-Halogenated Analogs in Heterocycle-Forming Reactivity

Thiobenzamides with a halogen substituent at the meta- or para-position undergo thermally induced oxidative cyclization to benzothiazoles, a reaction that is fundamentally inaccessible to non-halogenated thiobenzamides . While quantitative yield data for 3-bromo-N-phenylbenzenecarbothioamide specifically are not available in the open literature, the closely related N-aryl-3-bromothiobenzamide scaffold has been shown to produce benzothiazole derivatives under thermal cyclization conditions . The non-brominated N-phenylthiobenzamide cannot participate in this intramolecular cyclization pathway, as it lacks the requisite halogen leaving group.

Benzothiazole Synthesis Halogen-Directed Cyclization Thioamide Cyclization

Polymorphism Propensity: Structural Plasticity Documented in the 3-Bromothiobenzamide Class

Conformational polymorphism has been experimentally documented for the closely related analog N-(4'-methoxyphenyl)-3-bromothiobenzamide, where three distinct polymorphs (yellow α, orange β, yellow γ) were identified by single-crystal X-ray diffraction . The β polymorph was found to be the most stable crystalline phase at room temperature, with the planar molecular structure stabilized by 10–14 kJ mol⁻¹ relative to the non-planar conformations through enhanced intermolecular interactions . Although no direct polymorph screening data exist for 3-bromo-N-phenylbenzenecarbothioamide, the shared 3-bromothiobenzamide core with conformational flexibility around the C–N and C–S bonds strongly predicts analogous polymorphism. In contrast, non-brominated N-phenylthiobenzamide lacks the heavy-atom effect that facilitates crystallographic differentiation of polymorphs.

Solid-State Chemistry Polymorph Screening Crystal Engineering

Herbicidal Activity Differential: Monohalogenated Thiobenzamides Show Negligible Activity Relative to 2,6-Dihalo Analogs

According to US Patent 3,338,913, monohalothiobenzamides – including 3-bromo derivatives – exhibit 'little or no herbicidal activity' whereas 2,6-dihalothiobenzamides are 'excellent general herbicides' . This SAR finding places 3-bromo-N-phenylbenzenecarbothioamide in a distinct application space as a non-herbicidal intermediate rather than an active agrochemical, differentiating it from the 2,6-dichlorothiobenzamide class which serves as commercial herbicide candidates. For procurement in agrochemical R&D, the monobromo compound is thus unsuitable as a positive control or active scaffold, but may be preferred as a negative control or synthetic building block where intrinsic phytotoxicity is undesirable.

Herbicide Discovery Halogen SAR Agrochemical Intermediates

3-Bromo-N-phenylbenzenecarbothioamide: Evidence-Backed Application Scenarios for Procurement and Scientific Selection


Benzothiazole Library Synthesis via Halogen-Directed Cyclization

The C3-bromo substituent on 3-bromo-N-phenylbenzenecarbothioamide is the essential functional handle for thermally induced oxidative cyclization to benzothiazoles . Non-brominated analogs such as N-phenylthiobenzamide cannot participate in this transformation, making the 3-bromo derivative the mandatory precursor for any benzothiazole-focused medicinal chemistry campaign. Laboratories constructing benzothiazole libraries for kinase inhibitor or antimicrobial screening should prioritize procurement of 127351-07-9 over CAS 636-04-4.

Regioselective Cross-Coupling for Ortho-Functionalized Thiobenzamide Derivatives

The specific positioning of bromine at C3 of the benzothioamide ring, rather than on the N-phenyl ring, enables palladium-catalyzed reactions that exploit proximity between the thiocarbonyl and the C–Br bond. Documented use includes Pd(II)-catalyzed redox-neutral C–H acylation yielding 1-(2-(benzo[d]thiazol-2-yl)-4-bromophenyl)ethanone . The isomeric N-(3-bromophenyl)thiobenzamide (CAS 108752-45-0) cannot access this same product topology, making regiochemical selection non-negotiable.

Agrochemical Negative Control or Non-Herbicidal Intermediate

Patent evidence establishes that monohalothiobenzamides lack meaningful herbicidal activity, in contrast to 2,6-dihalo analogs . For agrochemical discovery programs requiring a non-phytotoxic thiobenzamide scaffold as an internal negative control or as a synthetic intermediate where preserving plant viability is essential, 3-bromo-N-phenylbenzenecarbothioamide is the appropriate selection over herbicidally active 2,6-dichlorothiobenzamide derivatives.

Polymorph Screening and Solid-State Formulation Development

The documented occurrence of three conformational polymorphs in the closely related N-(4'-methoxyphenyl)-3-bromothiobenzamide analog indicates that the 3-bromothiobenzamide core has a high propensity for solid-state structural diversity. Research groups evaluating solid-form landscape, dissolution rate optimization, or intellectual property around crystalline forms should select 3-bromo-N-phenylbenzenecarbothioamide over the non-brominated N-phenylthiobenzamide, which has no reported polymorphic behavior and offers limited solid-form patent opportunities.

Quote Request

Request a Quote for Benzenecarbothioamide, 3-bromo-N-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.